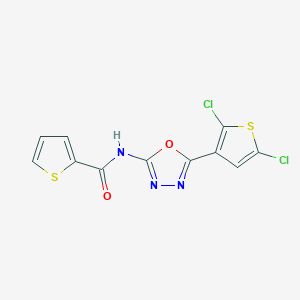

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2N3O2S2/c12-7-4-5(8(13)20-7)10-15-16-11(18-10)14-9(17)6-2-1-3-19-6/h1-4H,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDNNULBJSPPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclodehydration of Diacylhydrazides Using Phosphorus Oxychloride

Diacylhydrazides undergo cyclodehydration in the presence of phosphorus oxychloride (POCl₃), a widely adopted method due to its high efficiency. For the target compound, this step involves:

- Synthesis of 2-Thiophenecarboxyhydrazide :

- Formation of Bisamide Intermediate :

- Cyclization to 1,3,4-Oxadiazole :

Key Reaction Conditions :

Alternative Cyclizing Agents and Their Efficacy

While POCl₃ is predominant, other agents like thionyl chloride (SOCl₂) and polyphosphoric acid (PPA) have been reported. However, POCl₃ offers superior regioselectivity for 1,3,4-oxadiazoles over 1,2,4-isomers.

Functionalization of the Oxadiazole Core

After forming the oxadiazole ring, the next step involves introducing the 2,5-dichlorothiophen-3-yl and thiophene-2-carboxamide substituents.

Suzuki-Miyaura Coupling for Dichlorothiophene Attachment

A palladium-catalyzed cross-coupling reaction links the dichlorothiophene moiety to the oxadiazole:

- Preparation of 2,5-Dichlorothiophene-3-Boronic Acid :

- Coupling with 5-Bromo-1,3,4-Oxadiazole :

Optimized Parameters :

Amidation for Thiophene-2-Carboxamide Incorporation

The carboxamide group is introduced via nucleophilic acyl substitution:

- Activation of Thiophene-2-Carboxylic Acid :

- Reaction with 5-(2,5-Dichlorothiophen-3-yl)-1,3,4-Oxadiazol-2-Amine :

Critical Considerations :

- Solvent : DCM or DMF

- Base : DIPEA > triethylamine (TEA) due to superior steric hindrance

- Yield : 50–65%

Integrated Synthetic Routes

Patent-Disclosed Method (CN113214236B)

A Chinese patent outlines a streamlined protocol:

- Esterification : 2-Thiophenecarboxylic acid → methyl ester (H₂SO₄/MeOH, 6 h reflux).

- Hydrazinolysis : Ester → hydrazide (NH₂NH₂·H₂O/EtOH, 5 h reflux).

- Bisamide Formation : Hydrazide + oxalyl chloride monomethyl ester → bisamide (0°C to RT, 2 h).

- Cyclization : Bisamide + POCl₃ (reflux, 6 h) → oxadiazole methyl ester.

- Amidation : Oxadiazole methyl ester + 4-chlorobenzylamine (DMF, 80°C, 2 h) → target compound.

Performance Metrics :

Academic Optimization (PMC4958064)

An academic study optimized coupling reactions using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium):

- Intermediate Preparation : 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline.

- Coupling with Thiophene-2-Carboxylic Acid :

- Reduced Side Reactions : HATU minimizes racemization.

- Yield Improvement : 70–75% for carboxamide formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Challenges and Mitigation Strategies

Low Yields in Cyclization Steps

Purification Difficulties

- Issue : Co-elution of byproducts in column chromatography.

- Solution : Gradient elution with ethyl acetate/hexane (1:4 to 1:2).

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under certain conditions to form hydrazides.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may have applications as a pharmaceutical agent, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.

Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Core Scaffold Modifications

The 1,3,4-oxadiazole ring is a common feature in bioactive molecules due to its metabolic stability and hydrogen-bonding capacity. Key comparisons include:

Key Observations :

Pharmacological and Physicochemical Properties

- Lipophilicity: The dichlorothiophene group increases logP compared to non-chlorinated oxadiazoles, favoring membrane permeability but risking higher metabolic clearance.

- Solubility : The thiophene-2-carboxamide group likely offers moderate aqueous solubility, whereas benzothiazole analogs (e.g., BG14851) may exhibit lower solubility due to increased hydrophobicity .

- Stability : Chlorine atoms may confer resistance to oxidative degradation but could predispose the compound to photolytic cleavage.

Biological Activity

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that combines thiophene and oxadiazole moieties, which are known for their biological significance. The presence of the dichlorothiophene group enhances its pharmacological properties.

Molecular Formula: C12H8Cl2N4O2S

Molecular Weight: 327.19 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. One study reported that related compounds exhibited significant activity against Hep3B liver cancer cells with IC50 values ranging from 5.46 to 12.58 µM . The mechanism involves disruption of microtubule dynamics, akin to the action of known chemotherapeutics like colchicine.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 2b | 5.46 | Hep3B |

| Compound 2e | 12.58 | Hep3B |

| N-(4-tert-butylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | 2.77 | Hep3B |

The mechanism by which these compounds exert their effects involves binding to the tubulin-colchicine-binding pocket, leading to microtubule destabilization and subsequent cell cycle arrest in the G2/M phase . Molecular docking studies suggest that the structural features of the oxadiazole and thiophene rings facilitate strong interactions with tubulin.

Study on Structure-Activity Relationship

A detailed investigation into various thiophene-carboxamide derivatives revealed that modifications in halogen positioning significantly impacted anticancer activity. For instance, shifting halogen atoms from ortho to para positions enhanced potency against Hep3B cells .

In Vivo Studies

In vivo studies using Drosophila melanogaster models demonstrated that certain derivatives exhibited antihyperglycemic effects alongside their anticancer properties, indicating a broader therapeutic potential beyond oncology .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide?

The synthesis involves multi-step reactions, including cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by coupling with thiophene-2-carboxamide precursors. Critical parameters include:

- Temperature control (e.g., 70–90°C for cyclization steps to avoid side reactions).

- Solvent selection (e.g., acetonitrile or DMF for improved solubility of intermediates).

- Catalysts (e.g., triethylamine for amide bond formation). Yields are optimized by adjusting pH (8–9 for precipitation) and using purification techniques like recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

- 1H/13C NMR : Identifies proton environments (e.g., thiophene and oxadiazole protons) and carbon backbone.

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide).

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-referencing these methods ensures structural accuracy .

Q. What are the primary biological targets and assays used to evaluate this compound’s activity?

Common targets include:

- Enzymes : Lipoxygenase (LOX) and butyrylcholinesterase (BChE), assessed via spectrophotometric assays measuring substrate conversion rates.

- Receptors : G-protein-coupled receptors (GPCRs), evaluated using competitive binding assays with radiolabeled ligands. Bioactivity is quantified using IC₅₀ values and dose-response curves .

Q. What stability considerations are critical for storing this compound?

- Thermal stability : Assessed via thermogravimetric analysis (TGA); store at –20°C for long-term stability.

- pH sensitivity : Degradation occurs under extreme acidic/basic conditions; neutral buffers (pH 6–8) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time).

- Compound purity : Use HPLC (≥95% purity) to eliminate impurities affecting activity.

- Statistical analysis : Apply multivariate regression to account for confounding variables (e.g., solvent effects). Cross-validation with orthogonal assays (e.g., cell-based vs. enzymatic) is critical .

Q. What strategies enhance the compound’s solubility without compromising bioactivity?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions.

- Co-solvents : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).

- QSAR modeling : Predict solubility-bioactivity trade-offs by analyzing substituent effects on logP and polar surface area .

Q. How can computational methods like molecular docking elucidate the mechanism of action?

- Molecular docking : Simulate binding to targets (e.g., LOX active site) using software like AutoDock Vina.

- MD simulations : Validate binding stability over 100+ ns trajectories. Combine with mutagenesis studies to confirm critical residues (e.g., hydrogen bonding with oxadiazole N-atoms) .

Q. What analytical approaches assess purity and degradation products during long-term storage?

- HPLC-DAD : Monitor degradation peaks (e.g., hydrolyzed oxadiazole byproducts).

- LC-MS/MS : Identify degradation pathways (e.g., oxidation of thiophene rings).

- Forced degradation studies : Expose to heat/light/humidity and quantify stability-indicating parameters .

Methodological Notes

- Data Interpretation : Use principal component analysis (PCA) to correlate structural modifications with bioactivity trends.

- Controlled Experiments : Include positive/negative controls (e.g., known inhibitors) in bioassays to validate results .

- Ethical Reporting : Disclose synthetic yields, purity levels, and assay conditions to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.